molecular formula C19H17N3 B5704852 3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE

3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE

Cat. No.: B5704852
M. Wt: 287.4 g/mol
InChI Key: JXKDVNSQSNFYGD-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological and pharmacological activities. This particular compound features a pyridine ring substituted with a hydrazone moiety, which is known to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE typically involves the condensation of 2-benzyl-2-phenylhydrazine with a pyridine aldehyde. The reaction is usually carried out in an ethanol solution with the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted pyridine compounds, each with potential biological activities.

Scientific Research Applications

3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways. This compound may also interfere with cellular processes by binding to DNA or proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-aminopyridine and 2-chloropyridine share the pyridine core structure.

    Hydrazone derivatives: Compounds such as benzylidenehydrazine and phenylhydrazone exhibit similar hydrazone functionalities.

Uniqueness

3-[(E)-(2-BENZYL-2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]PYRIDINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridine ring with a hydrazone moiety makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-benzyl-N-[(E)-pyridin-3-ylmethylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3/c1-3-8-17(9-4-1)16-22(19-11-5-2-6-12-19)21-15-18-10-7-13-20-14-18/h1-15H,16H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKDVNSQSNFYGD-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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